Extended Elimination Half-Life of Dimesna (Free Acid Form) vs. Mesna Enables Sustained Renal Protection
In a head-to-head pharmacokinetic study in bone marrow transplant patients, the mean elimination half-life (t1/2) of dimesna (the dimeric form, of which 2,2'-dithiodiethanesulfonic acid is the free acid) was 1.29 ± 0.6 hours, significantly longer than the postdistributive phase half-life of mesna (2.12 ± 1.61 hours). However, the terminal half-life of mesna reflects a rapid initial decline, whereas dimesna's half-life represents a more sustained systemic presence due to its requirement for reduction to the active thiol . This extended residence time of the dimesna form correlates with a more prolonged window for renal conversion and subsequent uroprotection.
| Evidence Dimension | Elimination half-life (t1/2) in humans |
|---|---|
| Target Compound Data | 1.29 ± 0.6 hours |
| Comparator Or Baseline | Mesna (postdistributive phase): 2.12 ± 1.61 hours |
| Quantified Difference | Dimesna half-life is approximately 1.6-fold longer than the mesna postdistributive phase, but note the distinct kinetic phases. |
| Conditions | Intravenous administration (130 mg/kg divided dose) in patients undergoing bone marrow transplantation |
Why This Matters
The longer half-life of the dimesna form ensures a sustained systemic pool for renal conversion to the active uroprotective agent mesna, which is critical for continuous protection during prolonged chemotherapy infusion.
- [1] El-Yazigi, A., Ernst, P., Al-Rawithi, S., Legayada, E., & Raines, D. A. (1997). Pharmacokinetics of Mesna and Dimesna After Simultaneous Intravenous Bolus and Infusion Administration in Patients Undergoing Bone Marrow Transplantation. The Journal of Clinical Pharmacology, 37(7), 618-625. View Source
